molecular formula C14H26O8 B8256335 1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone

1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone

Cat. No.: B8256335
M. Wt: 322.35 g/mol
InChI Key: DGVHGZVCNAAERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone is a useful research compound. Its molecular formula is C14H26O8 and its molecular weight is 322.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone has been a subject of interest in the field of organic synthesis. For instance, studies have focused on synthesizing macrocyclic sulfides related to this compound, such as 1,4,7,10,13,16,19-heptathiaheneicosane, using various combinations of dithiols and dichlorides (Edema, Buter, & Kellogg, 1994).

Asymmetric Synthesis and Organic Transformations

Another aspect is its role in the development of organocatalytic asymmetric syntheses. For example, this compound is used in producing highly functionalized complex epoxycyclohexanone derivatives, which are significant for the life-science industry (Marigo, Bertelsen, Landa, & Jørgensen, 2006).

Atmospheric Chemistry

The related compounds, such as 2-pentanone and 2-heptanone, are commercially used and their release into the atmosphere can contribute to the formation of photochemical air pollution. Research in this area includes studying the kinetics and products of gas-phase reactions with hydroxyl radicals (Atkinson, Tuazon, & Aschmann, 2000).

Synthesis of Pyrrole Derivatives

Research also includes converting related ketones, such as cycloheptanone, into pyrrole derivatives, demonstrating the compound's versatility in organic synthesis (Dhanak, Reese, Romaña, & Zappia, 1986).

Catalysis and Polymerization

The compound and its derivatives are used in catalytic processes. For instance, studies have explored the catalytic copolymerization of a bicyclic methylenecyclopropane with carbon monoxide, producing polyketones containing cyclohexane units, highlighting its utility in polymer chemistry (Takeuchi, Yasuda, & Osakada, 2003).

Properties

IUPAC Name

1,4,7,10,13,16,19-heptaoxacyclohenicosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVHGZVCNAAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCC(=O)OCCOCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.